L-Aminobutyric-2,3,3-d3 Acid
Description
The Unique Role of L-Aminobutyric-2,3,3-d3 Acid as an Isotopic Tracer
This compound is a specifically designed isotopic tracer used primarily in quantitative analytical chemistry. Its utility stems from the precise placement of deuterium (B1214612) atoms and the biological relevance of its parent compound.
In this compound, three hydrogen atoms on the L-Aminobutyric acid molecule have been replaced by deuterium atoms. One deuterium is located at the alpha-carbon (C2), and two are at the beta-carbon (C3). This specific labeling pattern results in a predictable mass shift compared to the unlabeled compound.
This structural specificity is crucial for its function as an internal standard in mass spectrometry-based assays. restek.com When analyzing biological samples like plasma or tissue, the deuterated standard is added in a known quantity. researchgate.net Because it behaves almost identically to the natural, unlabeled L-2-Aminobutyric acid during sample preparation and chromatographic separation, any sample loss affects both compounds equally. The mass spectrometer, however, can differentiate between the two based on their mass-to-charge ratio, allowing for highly accurate quantification of the endogenous L-2-Aminobutyric acid.
Table 2: Mass Characteristics of L-2-Aminobutyric Acid and its Deuterated Analog
| Compound | Molecular Formula | Exact Mass (g/mol) | Mass Difference |
|---|---|---|---|
| L-2-Aminobutyric Acid | C₄H₉NO₂ | 103.0633 | - |
| This compound | C₄H₆D₃NO₂ | 106.0822 | +3.0189 |
L-2-Aminobutyric acid (L-AABA), also known as L-homoalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used to build proteins. caymanchem.comchemicalbook.com Despite this, it is found in various biological systems, including plants and microbes, and plays several important roles. sigmaaldrich.com
It is an intermediate in the biosynthesis of some nonribosomal peptides and can be synthesized from L-threonine. chemicalbook.com Research has shown that L-2-Aminobutyric acid is involved in the γ-glutamyl cycle, which regulates the synthesis of glutathione, a critical antioxidant. chemicalbook.comsigmaaldrich.com Furthermore, levels of L-2-Aminobutyric acid in plasma have been observed to be elevated in connection with certain metabolic disorders. abmole.com It has also been used as a building block in the chemical synthesis of pharmaceutical compounds. caymanchem.com The biological presence and activity of L-2-Aminobutyric acid make its accurate quantification essential for studying these metabolic processes, underscoring the importance of its deuterated analog as an analytical tool.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
2-amino-2,3,3-trideuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChI Key |
QWCKQJZIFLGMSD-UHVFUKFASA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C(=O)O)N |
Canonical SMILES |
CCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of L Aminobutyric 2,3,3 D3 Acid
Chemical Synthesis Pathways for Site-Specific Deuteration
Chemical methods provide robust and versatile platforms for the synthesis of deuterated amino acids. These approaches can be broadly categorized into building the molecule from deuterated precursors (de novo synthesis) or by selectively exchanging protons for deuterons on a pre-existing molecular scaffold.
De Novo Synthetic Routes Utilizing Deuterated Building Blocks and Precursors
De novo synthesis involves constructing the target molecule from simpler, isotopically labeled starting materials. This bottom-up approach ensures that the deuterium (B1214612) is placed at the desired positions with high fidelity. Small molecule-based methods for site-selective synthesis of deuterated amino acids typically rely on this strategy. nih.govnih.gov
Key strategies include:
Asymmetric Alkylation: This method often employs deuterated glycine-derived imines. The use of a chiral auxiliary directs the stereoselective alkylation, allowing for the introduction of the ethyl group necessary for the aminobutyric acid backbone while maintaining control over the stereochemistry at the α-carbon. nih.gov
Reductive Amination: Deuterated α-keto acids can serve as precursors. For L-Aminobutyric-2,3,3-d3 acid, this would involve the synthesis of 2-oxo-3,3-d2-butyric acid, followed by a stereoselective reductive amination step where a deuterium atom is introduced at the α-position using a deuterated reducing agent. nih.gov
Radical-Based Approaches: An organophotoredox protocol offers a modern strategy for preparing enantioenriched α-deuterated α-amino acids. nih.gov This method can unite readily available feedstock carboxylic acids with a chiral fragment while incorporating deuterium with high diastereoselectivity and regioselectivity. nih.gov
These multi-step synthetic sequences, while often complex, provide unambiguous placement of deuterium isotopes within the final molecule. nih.gov
Controlled Hydrogen-Deuterium Exchange Reactions for Targeted Isotopic Incorporation
Hydrogen-Deuterium (H/D) exchange reactions offer a more direct route by replacing specific C-H bonds with C-D bonds on the amino acid scaffold. These methods often rely on transition metal or organocatalysis, using D₂O as an inexpensive and readily available deuterium source. mdpi.comacs.org
Several catalytic systems have been developed for this purpose:
Palladium Catalysis: A system using a palladium catalyst on a carbon support (Pd/C) with aluminum and D₂O has been shown to be effective for chemo/regioselective H/D exchange of amino acids. mdpi.com D₂ gas is generated in situ from the reaction of aluminum with D₂O, which the palladium catalyst then uses to facilitate the exchange. mdpi.com Palladium catalysts are known for their high efficiency in hydrogenation and have been adapted for regioselective H-D exchange at benzylic sites under mild conditions. mdpi.com
Ruthenium Catalysis: Ruthenium catalysts have been used for the selective H/D exchange of amines and amino acids in D₂O at elevated temperatures (135 °C), achieving high selectivity and incorporation of deuterium. mdpi.com
Organocatalysis: Certain organic molecules can catalyze H/D exchange. For instance, 3,5-dichlorosalicylaldehyde (B181256) has been used with D₂O to catalyze the deuteration of amino acids. acs.org The electron-withdrawing groups on the catalyst are believed to enhance the reaction rate. acs.org Another catalyst, 2-hydroxynicotinaldehyde, has been shown to effectively synthesize α-deuterated α-amino esters in D₂O under mild conditions with a wide substrate scope. acs.org
| Catalyst System | Deuterium Source | Key Features | Primary Position(s) of Deuteration |
|---|---|---|---|
| Pd/C - Aluminum | D₂O | In situ D₂ generation; environmentally benign. mdpi.com | Benzylic, Aliphatic C-H bonds mdpi.com |
| Ruthenium Catalyst | D₂O | Requires elevated temperatures (135 °C); high selectivity. mdpi.com | α- and β-positions mdpi.com |
| 3,5-dichlorosalicylaldehyde | D₂O | Organocatalytic; rate enhanced by electron-withdrawing groups. acs.org | α-position acs.org |
| 2-hydroxynicotinaldehyde | D₂O | Mild conditions; good functional group tolerance for amino esters. acs.org | α-position acs.org |
Regioselective and Stereoselective Deuteration Strategies
Achieving the specific this compound isotopologue requires precise control over both the position (regio-) and the 3D orientation (stereo-) of the deuterium atoms.
Regioselectivity: This is the ability to deuterate a specific position over others. In chemical synthesis, this is often achieved by the inherent reactivity of a C-H bond or through the use of directing groups. For example, palladium catalysts can show a preference for benzylic C-H bonds. mdpi.com In the context of aminobutyric acid, catalyst choice is critical to target the α (C-2) and β (C-3) positions. The synthesis of selectively Cβ-deuterated amino acids is noted to be particularly challenging, often requiring multi-step synthesis from specifically deuterated building blocks. nih.gov
Stereoselectivity: This refers to controlling the configuration of the chiral center at C-2 to yield the L-enantiomer. This can be accomplished through several methods:
Chiral Auxiliaries: Using a chiral auxiliary, such as in the Schöllkopf bis-lactam ether method, can guide the deuteration or alkylation step to produce the desired stereoisomer. nih.gov
Kinetic Resolution: A racemic mixture of a deuterated amino acid can be resolved. For instance, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the other. libretexts.org
Dynamic Kinetic Resolution: This process involves the continuous interconversion of enantiomers under conditions where one is selectively removed from the equilibrium, allowing for a theoretical yield of up to 100% of the desired enantiomer. rsc.org
Biocatalytic and Enzymatic Approaches for Deuterium Introduction
Biocatalytic methods utilize enzymes to perform isotopic labeling. These approaches are prized for their exceptional selectivity and ability to operate under mild, environmentally friendly conditions, often directly on free amino acids without the need for protecting groups. nih.govnih.gov
Enzyme-Mediated Hydrogen-Deuterium Exchange Mechanisms
Enzymes, particularly those dependent on the cofactor Pyridoxal (B1214274) 5'-phosphate (PLP), are highly effective at catalyzing H/D exchange at the α- and β-carbons of amino acids. escholarship.org PLP-dependent enzymes are known to reversibly deprotonate amino acids, creating stabilized carbanion intermediates that can then be quenched with deuterium from a D₂O solvent. escholarship.org
This strategy offers several advantages:
High Selectivity: Enzymes provide exquisite control over site- and stereoselectivity due to their precisely structured active sites. escholarship.org
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature. escholarship.org
Direct Operation: Enzymes can work directly on unprotected amino acids, streamlining the synthetic process. nih.gov
A PLP-dependent Mannich cyclase, LolT, has demonstrated the ability to completely deuterate a wide range of L-amino acids at the α-position with strict stereoselectivity, showcasing the power of this approach. escholarship.org
| Enzyme / System | Cofactor | Substrate Scope | Deuteration Pattern |
|---|---|---|---|
| Mannich Cyclase (LolT) | PLP | Broad (acidic, basic, aliphatic, aromatic L-amino acids). escholarship.org | α-position escholarship.org |
| Aminotransferase (DsaD) | PLP | Hydrophobic amino acids. nih.govnih.gov | α-position (when used alone). nih.govnih.gov |
| DsaD / DsaE System | PLP | Hydrophobic amino acids. nih.govnih.gov | α- and β-positions. nih.govnih.gov |
Dual-Protein Catalysis Systems for Enhanced Site-Selectivity in Amino Acid Deuteration
While many enzymes can effectively deuterate the α-position of an amino acid, achieving labeling at the more challenging β-position often requires more advanced systems. nih.gov A significant challenge in enzyme-mediated deuteration is achieving site selectivity beyond the α-carbon. nih.govnih.gov
A dual-protein catalysis system has been developed to address this, providing a mechanism for Cα/Cβ deuteration. nih.gov In this system, an aminotransferase (DsaD) is paired with a small partner protein (DsaE). nih.govnih.gov
When the aminotransferase DsaD is used alone in D₂O, it exclusively catalyzes H/D exchange at the Cα-position of the amino acid substrate. nih.govnih.gov
However, when the partner protein DsaE is introduced, the catalytic activity is modified to facilitate H/D exchange at both the Cα and Cβ-positions . nih.govnih.gov
This dual-protein strategy demonstrates how protein-protein interactions can be harnessed to expand the catalytic scope of an enzyme, enabling access to more complex and desirable deuteration patterns, such as that required for this compound. nih.gov This system has been successfully applied to the preparative-scale, selective labeling of amino acids, producing L-Phe-2,3,3-d₃ with high deuterium incorporation at both the Cα (95%) and Cβ (85%) positions. nih.gov
Strategies for Preparative-Scale Enzymatic Labeling
The enzymatic approach to isotopic labeling presents a highly selective and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions with high stereospecificity. A promising strategy for the preparative-scale synthesis of this compound involves a dual-enzyme system that facilitates hydrogen-deuterium (H/D) exchange at both the α- and β-positions of amino acids. acs.orgrsc.org
This system utilizes a pyridoxal phosphate (B84403) (PLP)-dependent aminotransferase, DsaD, in conjunction with a partner protein, DsaE. acs.orgnih.gov When used together, these enzymes can catalyze the exchange of hydrogen atoms for deuterium at both the Cα and Cβ carbons of a variety of amino acid substrates, including aliphatic amino acids structurally similar to L-Aminobutyric acid. acs.org The deuterium source for this reaction is typically deuterium oxide (D₂O), which is an inexpensive and readily available isotopic donor. acs.org
The general reaction conditions for preparative-scale deuteration using the DsaD/DsaE system involve incubating the amino acid substrate in a buffered D₂O solution containing the two enzymes and PLP. acs.org For instance, reactions can be carried out with 10–20 mM of the amino acid in a sodium phosphate buffer (pD 8.4) with clarified cell lysates containing the DsaD and DsaE enzymes. acs.org This methodology has been successfully applied to the deuteration of various amino acids on a scale of 0.2–0.5 mmol and has demonstrated scalability, with some substrates being deuterated on a scale exceeding 600 mg. acs.orgnih.gov
The dual-enzyme system offers a significant advantage in its ability to achieve high levels of deuterium incorporation at both the α and β positions simultaneously. For aliphatic amino acids, deuterium incorporation levels have been reported to be as high as 95% at the Cα position and between 84–93% at the Cβ position, with excellent retention of the L-stereochemistry (>99% enantiomeric excess). acs.org This site-selectivity and stereospecificity are crucial for producing a well-defined isotopically labeled compound like this compound.
| Amino Acid | Scale (mmol) | Deuterium Incorporation at Cα (%) | Deuterium Incorporation at Cβ (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| L-Isoleucine | >3.0 | 95 | 93 | >99 |
| L-Leucine | 0.2-0.5 | 95 | 86 | >99 |
| L-Valine | 0.2-0.5 | 95 | 84 | >99 |
Optimization of Isotopic Enrichment and Purity
Achieving high isotopic enrichment and purity is paramount in the synthesis of isotopically labeled compounds to ensure the reliability of subsequent experimental results. This requires robust analytical techniques for assessing deuterium incorporation and effective methodologies for ensuring the isotopic purity of the final product.
The extent and location of deuterium incorporation in synthesized this compound are critical parameters that must be accurately determined. The primary analytical techniques employed for this purpose are Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed information about the specific sites of deuterium incorporation. nih.gov Since deuterium is NMR-inactive in a ¹H experiment, the disappearance or reduction in the intensity of a proton signal at a specific chemical shift is indicative of deuterium substitution at that position. nih.govyoutube.com By integrating the remaining proton signals and comparing them to the integrals of a non-deuterated standard, the percentage of deuterium incorporation at each specific carbon atom (C-2 and C-3 in this case) can be quantified. nih.gov This technique is essential for confirming the regiospecificity of the enzymatic labeling reaction.
| Technique | Information Provided | Key Advantages |
|---|---|---|
| UPLC-MS | Overall deuterium incorporation percentage, isotopic distribution. rsc.orgnih.gov | High sensitivity, accurate mass measurement, suitable for complex mixtures. researchgate.netnih.gov |
| ¹H NMR | Site-specific deuterium incorporation, confirmation of labeling pattern. nih.gov | Provides structural information, non-destructive. youtube.com |
Isotopic purity refers to the proportion of the labeled compound that contains the desired number of isotopic labels at the specified positions. Ensuring high isotopic purity is crucial, as the presence of molecules with varying degrees of deuteration can complicate the interpretation of experimental data. The primary methods for ensuring isotopic purity involve the purification of the synthesized compound. moravek.com
Chromatographic techniques are the most common methods for purifying isotopically labeled compounds. nih.gov For amino acids, ion-exchange chromatography is a highly effective method for separating the desired product from other charged molecules, such as unreacted starting material or enzyme components. nih.govnih.gov Reverse-phase chromatography can also be employed for purification, separating molecules based on their hydrophobicity. acs.org
In some cases, chromatographic methods can even be used to separate isotopologues—molecules that differ only in their isotopic composition. acs.orgnih.gov This is possible due to the subtle differences in physicochemical properties that arise from isotopic substitution, which can lead to slight differences in retention times on a chromatographic column. nih.govnih.gov The efficiency of such separations depends on the number and location of the isotopic substitutions and the specific chromatographic conditions employed. nih.govresearchgate.net By carefully optimizing the chromatographic method, it may be possible to enrich the final product in the desired this compound isotopologue.
Following purification, the isotopic purity should be re-assessed using the analytical techniques described in the previous section to confirm the success of the purification process. rsc.org
Elucidation of Metabolic Pathways and Fluxes Using L Aminobutyric 2,3,3 D3 Acid
Isotopic Tracing for Unraveling Metabolic Networks
Isotopic tracing with stable, non-radioactive isotopes has become a cornerstone of modern metabolic research. nih.govwikipedia.org By introducing molecules like L-Aminobutyric-2,3,3-d3 acid into a biological system, researchers can follow the incorporation of the deuterium (B1214612) label into various downstream metabolites. This allows for the precise mapping of metabolic routes and the quantification of the flow, or flux, of atoms through these pathways. nih.govnih.gov
The use of stable isotope tracers enables the detailed tracking of carbon, nitrogen, and hydrogen atoms as they move through metabolic pathways. nih.gov this compound, with its deuterium-labeled hydrogen atoms, is particularly useful for tracing hydrogen flux. This provides a window into processes like water utilization and fat metabolism. creative-proteomics.com By analyzing the distribution of the deuterium label in various metabolites over time, researchers can quantify the rates of metabolic reactions and construct a detailed picture of the interconnectedness of different metabolic pathways. nih.govmdpi.com This approach is crucial for understanding how cells and organisms adapt their metabolism in response to different conditions.
Gamma-aminobutyric acid (GABA), a key neurotransmitter, is synthesized from glutamate (B1630785) in a single step and is catabolized in two steps to enter the tricarboxylic acid (TCA) cycle. youtube.com Isotopic tracers like this compound can be used to elucidate the specific biosynthetic and catabolic pathways of aminobutyric acid and its related metabolites. nih.gov For instance, by tracking the deuterium label, researchers can identify the enzymes and intermediate molecules involved in both the synthesis and breakdown of these compounds. ebi.ac.uk This information is vital for understanding the regulation of aminobutyric acid levels in various tissues and its role in both normal physiology and disease. mdpi.com Studies have also explored alternative production routes for GABA, such as via putrescine, which can be investigated using isotopic labeling. nih.gov
| Pathway | Key Enzymes | Starting Metabolite | Ending Metabolite | Relevance |
|---|---|---|---|---|
| GABA Biosynthesis | Glutamate decarboxylase | Glutamate | Gamma-aminobutyric acid (GABA) | Major inhibitory neurotransmitter synthesis in the central nervous system. youtube.com |
| GABA Catabolism | GABA transaminase, Succinate-semialdehyde dehydrogenase | GABA | Succinate | Degradation of GABA and entry into the TCA cycle for energy production. youtube.com |
| Putrescine-to-GABA Pathway | Putrescine transaminase, Gamma-aminobutyraldehyde dehydrogenase | Putrescine | GABA | Alternative biosynthetic route for GABA production. nih.gov |
Metabolic processes often lead to the production of various by-products. Isotopic tracing with compounds like this compound allows for the identification and quantification of these by-products and, crucially, the determination of their metabolic origins. nih.gov By tracing the path of the deuterium label, researchers can pinpoint which specific pathways and precursor molecules contribute to the formation of these metabolic end-products. nih.gov This quantitative analysis is essential for understanding metabolic efficiency and identifying potential points of intervention to modulate the production of specific by-products.
Assessment of Turnover Rates of Biological Macromolecules and Metabolites
The concentration of molecules in a cell is determined by the balance between their rates of synthesis and degradation, a concept known as turnover. Stable isotope labeling is a powerful technique to measure these dynamic processes for a wide range of biological molecules.
Stable isotope-labeled amino acids are widely used to determine the turnover rates of proteins and peptides. nih.gov By introducing a labeled amino acid into the diet or cell culture medium, researchers can measure the rate at which it is incorporated into new proteins and the rate at which existing, unlabeled proteins are degraded. liverpool.ac.ukacs.org This provides a dynamic view of the proteome that is not captured by static measurements of protein abundance. nih.gov Mass spectrometry is then used to analyze the ratio of labeled to unlabeled peptides, allowing for the calculation of turnover rates for individual proteins. units.it
| Study Focus | Organism/System | Key Finding | Citation |
|---|---|---|---|
| Proteome-wide turnover analysis | Arabidopsis thaliana | Developed an algorithm to calculate protein turnover rates from stable-isotope labeled plant material. | nih.gov |
| Peptide-level turnover measurements | Cell Culture | Combined dynamic SILAC and TMT-labeling to improve the accuracy of turnover rate determination for proteoforms. | nih.gov |
| Whole animal metabolic labeling | Mouse | Determined that the median rate of protein degradation is considerably lower in muscle compared to liver or kidney. | liverpool.ac.uk |
Metabolic flux analysis (MFA) using stable isotope tracers provides a quantitative understanding of the rates of metabolic reactions. mdpi.com By introducing a labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, it is possible to calculate the flux through various metabolic pathways. nih.gov This dynamic information is crucial for understanding how metabolic networks respond to genetic or environmental changes and for identifying bottlenecks or key regulatory points in metabolism.
Application as an Internal Standard in Quantitative Metabolomics
In the field of quantitative metabolomics, the use of stable isotope-labeled internal standards is a critical practice for achieving accurate and precise measurements of endogenous metabolites. This approach, known as stable isotope dilution analysis, involves the addition of a known quantity of an isotopically heavy analog of the target analyte to a biological sample prior to analysis, typically by mass spectrometry. The isotopically labeled standard co-elutes with the endogenous analyte and serves as a reference to correct for variations that may occur during sample preparation, extraction, and instrumental analysis. This ensures that the final quantified amount of the metabolite is a true representation of its concentration in the original sample.
This compound is the deuterated form of L-2-aminobutyric acid, an amino acid that plays a role in various metabolic pathways. In theory, this compound is an ideal internal standard for the quantification of its unlabeled counterpart, L-2-aminobutyric acid. Its chemical and physical properties are nearly identical to the endogenous molecule, ensuring similar behavior during sample processing and chromatographic separation. The mass difference introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer, enabling accurate ratio measurement between the labeled standard and the endogenous analyte.
Despite the theoretical advantages, a comprehensive review of published scientific literature reveals a notable absence of specific research studies detailing the application of this compound as an internal standard for the elucidation of metabolic pathways and fluxes. While numerous studies utilize other deuterated isomers of aminobutyric acid, such as GABA-d6 and D,L-BAIBA-d3, for quantitative metabolomics, specific and detailed research findings or data tables for this compound could not be located.
Therefore, while the principles of stable isotope dilution strongly support the utility of this compound in quantitative metabolomics, there is currently no available research data to populate detailed findings or data tables for this specific application. The scientific community has yet to publish studies that provide explicit examples of its use in metabolic flux analysis or the detailed quantification of L-2-aminobutyric acid in various biological matrices.
Applications in Advanced Proteomics Research
Quantitative Proteomics via Metabolic Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies Utilizing Deuterated Precursors
No information available in the scientific literature.
Cell-Free Approaches for Isotopic Protein Labeling
No information available in the scientific literature.
Investigation of Protein Dynamics and Interactions
Protein Synthesis and Degradation Kinetics
No information available in the scientific literature.
Elucidation of Protein-Protein Interaction Interfaces
No information available in the scientific literature.
High-Throughput Quantitative Proteomic Analysis Approaches
No information available in the scientific literature.
Investigation of Enzymatic Reaction Mechanisms Through Kinetic Isotope Effects
Theoretical and Experimental Framework of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The theoretical basis for the KIE lies in the differences in zero-point vibrational energies between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate.
Deuterium KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being altered in the rate-limiting step of the reaction. nih.gov
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.govwikipedia.org For C-H bond cleavage, substituting hydrogen with deuterium at the scissile bond will typically slow the reaction, resulting in a "normal" KIE (kH/kD > 1). The magnitude of the PKIE can provide information about the transition state of the bond-breaking event.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being cleaved. wikipedia.orgpediaa.com These effects are generally smaller than PKIEs and arise from changes in hybridization or solvation between the reactant and transition state. wikipedia.orgmdpi.com SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are valuable for probing the structure of the transition state. wikipedia.org For example, a change from sp3 to sp2 hybridization at a carbon atom during a reaction can lead to a normal secondary KIE.
| Characteristic | Primary KIE (PKIE) | Secondary KIE (SKIE) |
|---|---|---|
| Isotope Location | At the bond being broken/formed in the rate-limiting step. nih.gov | Remote from the bond being broken/formed. wikipedia.org |
| Typical Magnitude (kH/kD) | Generally larger (typically 2-7, but can be much higher). pediaa.com | Smaller (often 1.0 - 1.4). wikipedia.orgpediaa.com |
| Origin of Effect | Difference in zero-point energy directly affecting bond cleavage. nih.gov | Changes in vibrational frequencies due to factors like hybridization changes between reactant and transition state. mdpi.com |
| Mechanistic Insight | Indicates that C-H bond cleavage is part of the rate-determining step. nih.gov | Provides information about the structure of the transition state. wikipedia.org |
KIEs can be measured using two distinct experimental designs: intermolecular and intramolecular competition. github.io
Intermolecular KIEs are determined by comparing the initial reaction rates of two separate substrates, one unlabeled (e.g., L-Aminobutyric Acid) and one isotopically labeled (e.g., L-Aminobutyric-2,3,3-d3 Acid), in separate experiments. github.io This method is subject to experimental errors between the two setups.
Intramolecular KIEs are measured using a single substrate that contains both hydrogen and deuterium at equivalent positions. github.io The KIE is determined by analyzing the isotopic ratio of the products formed from the enzymatic reaction. This competitive experiment is often more precise because it eliminates variations in experimental conditions. nih.govuoc.grnih.gov In many enzymatic systems, intramolecular competition experiments provide a direct measure of the intrinsic KIE on the chemical step, even if that step is not fully rate-limiting. nih.gov
The choice between these methods can have significant mechanistic implications. If a reaction proceeds through an intermediate, an intermolecular KIE might be small or non-existent if the formation of the intermediate is rate-limiting, while an intramolecular KIE measured from the product distribution can still reveal the isotope effect on the subsequent bond-breaking step. uoc.grnih.gov
Solvent isotope effects (SIEs) are measured by comparing reaction rates in H₂O versus a heavy solvent like deuterium oxide (D₂O). mdpi.comchem-station.com SIEs are a powerful tool for identifying reaction steps that involve the transfer of a proton between the substrate or enzyme and the solvent. nih.gov
The interpretation of SIEs relies on fractionation factors (Φ), which describe the preference of a given exchangeable proton site for deuterium over hydrogen relative to bulk water. mdpi.comnih.gov A normal SIE (kH₂O/kD₂O > 1) is typically observed when a proton is transferred in the rate-limiting step. mdpi.com Conversely, an inverse SIE (kH₂O/kD₂O < 1) can occur for several reasons, such as a decrease in the stiffness of O-H bond vibrations in the transition state or pre-equilibrium effects where the reactant state is destabilized in D₂O. mdpi.comchem-station.com
By analyzing the relationship between the observed rate and the mole fraction of D₂O in the solvent (a proton inventory study), researchers can deduce the number of protons being transferred in the transition state. A linear relationship suggests the transfer of a single proton. nih.govnih.gov
Probing Carbon-Hydrogen Bond Cleavage Events in Enzyme Catalysis
The use of deuterated substrates like this compound is particularly valuable for studying enzymes that catalyze C-H bond cleavage, a fundamental reaction in many metabolic pathways.
For enzymatic reactions, the observed KIE on kinetic parameters like Vmax or Vmax/Km often does not reflect the true isotope effect on the C-H bond cleavage step. This is because other steps in the catalytic cycle, such as substrate binding or product release, can also be partially or fully rate-limiting. nih.gov
The intrinsic KIE is the isotope effect solely on the chemical bond-breaking step. nih.gov Determining this value is crucial for accurately describing the transition state. Intramolecular competition experiments are a primary method for measuring intrinsic KIEs, as the competition between H and D transfer occurs within a single enzyme-substrate complex, bypassing many other kinetic steps. nih.gov This approach is particularly effective for reactions involving the transfer of a hydrogen from a rapidly rotating methyl group, where the isotopes remain chemically equivalent until the transfer occurs. nih.gov
Tunneling occurs when a particle passes through an energy barrier rather than over it. Because of its small mass, hydrogen is particularly prone to tunneling. In "full tunneling models," protein and substrate fluctuations create a configuration where the donor and acceptor atoms are close enough for tunneling to occur. nih.govnih.gov The temperature dependence of the KIE provides a sensitive probe of these dynamics. nih.gov
A temperature-independent KIE suggests that tunneling is the dominant mechanism for H-transfer. nih.gov
A temperature-dependent KIE , especially one where the Arrhenius prefactors (AH/AD) fall outside the classical range, can indicate that protein motions (sometimes called "gating") are coupled to the tunneling event, modulating the tunneling barrier. scilit.com
Studying the KIE over a range of temperatures can, therefore, provide profound insights into the role of protein dynamics and quantum mechanics in enzyme catalysis. nih.govprinceton.edu
| Observation | Interpretation | Underlying Principle |
|---|---|---|
| KIE decreases with increasing temperature. | Classical (semi-classical) over-the-barrier mechanism. | At higher temperatures, the energy difference to reach the transition state becomes less significant relative to the total thermal energy. |
| KIE is largely independent of temperature, while the reaction rate is temperature-dependent. nih.govnih.gov | Significant contribution from quantum mechanical hydrogen tunneling. nih.gov | The reaction barrier is overcome by tunneling, but protein/substrate reorganization required to reach the tunneling-ready state is temperature-dependent. nih.gov |
| KIE is temperature-dependent, but Arrhenius prefactor ratio (AH/AD) is outside the classical range (i.e., not close to 1). scilit.com | Environmentally coupled tunneling, where protein dynamics ("gating") modulate the tunneling barrier. scilit.com | The probability of tunneling is coupled to specific, temperature-sensitive protein motions that alter the distance between the hydrogen donor and acceptor. |
Elucidation of Enzyme Active Site Properties and Catalytic Mechanisms
The use of isotopically labeled substrates is a powerful technique for dissecting the intricacies of enzyme-catalyzed reactions. By replacing an atom with its heavier isotope, such as hydrogen with deuterium, researchers can measure the resulting change in reaction rate, an effect known as the Kinetic Isotope Effect (KIE). The magnitude of the KIE provides profound insights into the reaction mechanism, particularly for identifying rate-determining steps and understanding the transition states facilitated by the enzyme's active site. Studies utilizing deuterated aminobutyric acid isotopologues serve as a clear example of this approach, specifically in clarifying the catalytic mechanism of enzymes that metabolize these compounds.
A pivotal study on γ-aminobutyrate aminotransferase (GABA-T), an enzyme crucial for the degradation of the neurotransmitter γ-aminobutyric acid (GABA), employed various deuterated forms of GABA to probe its mechanism. The active site of an enzyme is the specific region where substrate molecules bind and undergo a chemical transformation. The properties of this site, including the arrangement of amino acid residues, dictate the enzyme's specificity and catalytic power. By observing how deuterium substitution at different positions on the GABA molecule affects the reaction rate, researchers can infer which specific bond-breaking events are central to the catalytic process and are the most energetically demanding.
Detailed research findings from the investigation of GABA-T revealed a significant primary kinetic isotope effect when deuterium was substituted for hydrogen at the γ-carbon of GABA. The rate of transamination was substantially lower with the deuterated substrate compared to the non-labeled GABA. Conversely, when deuterium was placed at the α- or β-carbon positions, there was no discernible effect on the reaction rate.
This large KIE, with a reported Vmax ratio (VH/VD) ranging from 6 to 7, strongly indicates that the cleavage of the C-H bond at the γ-carbon is the rate-determining step of the entire enzymatic reaction. A KIE of this magnitude is characteristic of a primary isotope effect, where the bond to the isotope is broken during the slowest step of the reaction. This finding allows for a detailed characterization of the catalytic mechanism, suggesting that the initial binding of the substrate and cofactors, and the final release of products, occur at faster rates than the abstraction of a proton from the γ-carbon.
The elucidation of this rate-limiting step provides critical information about the functional properties of the GABA-T active site. It implies that the catalytic residues within the active site are precisely oriented to facilitate the abstraction of this specific hydrogen. The enzyme's structure creates a microenvironment that stabilizes the transition state of the C-H bond cleavage, thereby lowering the activation energy for this specific step. The fact that substitutions at other positions have no effect on the rate reinforces the high specificity of the active site's catalytic machinery for the γ-position of the substrate. This knowledge is fundamental to understanding how the enzyme achieves its catalytic efficiency and specificity.
Interactive Data Table: Kinetic Isotope Effect on GABA-T Activity
The following table summarizes the kinetic data from the study on γ-aminobutyrate aminotransferase (GABA-T) using non-labeled and deuterated γ-aminobutyric acid (GABA). The data illustrates the impact of deuterium substitution at the γ-carbon on the maximum reaction velocity (Vmax), providing a quantitative measure of the kinetic isotope effect (KIE).
| Substrate | Measurement Method | Vmax Ratio (Vnon-labeled / Vdeuterated) | Conclusion on Rate-Limiting Step |
| γ,γ-²H₂-GABA | Fluorometric Assay | 6.0 - 7.0 | Cleavage of γ-carbon-hydrogen bond is rate-determining. |
| γ,γ-²H₂-GABA | Radiometric Assay | ~6.5 | Confirms the γ-C-H bond cleavage as the rate-determining step. |
| α,α-²H₂-GABA | Fluorometric Assay | ~1.0 | Cleavage of α-carbon-hydrogen bond is not rate-determining. |
| β,β-²H₂-GABA | Fluorometric Assay | ~1.0 | Cleavage of β-carbon-hydrogen bond is not rate-determining. |
Structural Biology and Spectroscopic Characterization Using L Aminobutyric 2,3,3 D3 Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements
The incorporation of L-Aminobutyric-2,3,3-d3 Acid into proteins and other biomolecules offers significant advantages for NMR-based studies. Deuteration is a well-established strategy to overcome challenges associated with the NMR analysis of large macromolecules. peakproteins.comnorthwestern.educambridge.org
Strategies for Signal Enhancement and Resolution in Large Protein NMR
The study of proteins larger than 25 kDa by NMR spectroscopy is often hindered by rapid signal decay (transverse relaxation) and severe signal overlap. peakproteins.comnorthwestern.edu This leads to broad spectral lines and poor resolution, making structure determination challenging. The primary cause of this rapid relaxation is the network of dipole-dipole interactions among the abundant protons (¹H) in the molecule.
By replacing specific protons with deuterons (²H), as in this compound, the ¹H-¹H dipolar coupling network is significantly diluted. peakproteins.comunl.pt Since the magnetic moment of deuterium (B1214612) is much smaller than that of a proton, the relaxation-inducing interactions are drastically reduced. This strategy results in:
Sharper Signals: Reduced relaxation rates lead to narrower NMR signal linewidths, which directly translates to higher spectral resolution. northwestern.edu
Improved Sensitivity: By minimizing relaxation losses, the signal-to-noise ratio of the remaining proton signals, particularly the backbone amide protons, is enhanced. peakproteins.com
This approach is particularly synergistic with Transverse Relaxation-Optimized Spectroscopy (TROSY), an NMR technique that significantly improves spectra of large proteins by reducing transverse relaxation rates. nih.govnih.govspringernature.com The benefits of deuteration are crucial for the success of TROSY experiments, enabling structural studies of protein complexes approaching 1 MDa in size. nih.govresearchgate.net
| Feature | Protonated Large Protein (>25 kDa) | Deuterated Large Protein (>25 kDa) |
| Primary Relaxation Mechanism | ¹H-¹H Dipolar Coupling | Reduced Dipolar Coupling |
| NMR Signal Linewidth | Broad | Narrow (Sharper) |
| Spectral Resolution | Poor, high signal overlap | High, resolved signals |
| Signal-to-Noise Ratio | Low | High |
| Suitability for TROSY | Limited | Excellent |
Probing Protein Conformational Dynamics and Structural Perturbations
When this compound is incorporated into a protein, the deuterium label acts as a non-invasive, site-specific probe. mdpi.com The NMR signals from the deuterium itself, or from protons near the deuterated site, are highly sensitive to the local chemical environment. nih.gov
Any change in the protein's three-dimensional structure, whether subtle or dramatic, will alter this local environment, leading to measurable changes in NMR parameters. This allows researchers to monitor:
Conformational Changes: Events such as ligand binding, protein-protein interaction, or temperature-induced unfolding can cause shifts in the NMR signals corresponding to the labeled site. These "chemical shift perturbations" provide precise information on which parts of the protein are affected by the event. nih.gov
Molecular Motion: The dynamics of the protein backbone and side chains can be studied by measuring the relaxation rates of the nuclei at the labeled site. Deuterium NMR relaxation is a sensitive probe of molecular motion on various timescales, revealing the flexibility and dynamics of specific regions within the protein. unl.ptresearchgate.net
For instance, a change in the chemical shift of a nucleus near the incorporated this compound upon drug binding would indicate that this specific region of the protein is involved in the binding interaction or undergoes a conformational adjustment as a result.
Site-Specific Deuteration for NMR Assignments and Spin-Relaxation Studies
A fundamental step in any protein NMR study is resonance assignment—the process of linking every signal in the spectrum to a specific atom in the protein. For large proteins, this is a formidable task due to the sheer number of signals. Site-specific labeling with an isotopically marked amino acid like this compound simplifies this process immensely. nih.gov By knowing the exact location of the isotopic label in the protein's sequence, the unique signals originating from that site can be readily identified. mdpi.com
Furthermore, this precise placement of deuterium is invaluable for spin-relaxation studies. By measuring the relaxation rates (such as T1 and T2) of nuclei at and around the deuterated site, researchers can derive detailed information about local dynamics. northwestern.eduunl.pt The deuterium isotope effect itself can be a source of structural information, as the magnitude of isotope-induced shifts in the chemical shifts of neighboring carbon atoms can be correlated with local secondary structure elements like helices and sheets. nih.govnmr4dynamics.de
| Application | Benefit of Site-Specific Deuteration |
| Resonance Assignment | Provides an unambiguous starting point for identifying signals in a crowded spectrum. |
| Structural Perturbation Mapping | Allows precise localization of conformational changes to the labeled residue. |
| Spin-Relaxation Studies | Enables detailed analysis of molecular motion and flexibility at a specific, known location. |
| Isotope Shift Analysis | The effect of the deuterium on nearby nuclei can provide localized structural constraints. nih.gov |
Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The introduction of heavy isotopes like deuterium creates a predictable mass shift, making this compound an excellent tracer for MS-based analysis.
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Enrichment and Natural Abundance Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. It can determine the degree to which a molecule or a biological sample has been enriched with a stable isotope. nih.gov
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Tracing and Quantification of Metabolites
LC-MS/MS and GC-MS are cornerstone techniques in metabolomics for separating, identifying, and quantifying small molecules in complex biological samples like plasma, urine, or cell extracts. iu.eduazolifesciences.com When this compound is introduced into a biological system, these methods can be used to trace its metabolic fate.
The workflow involves:
Chromatographic Separation: The complex mixture of metabolites is separated using either liquid chromatography (LC) or gas chromatography (GC). thermofisher.comthermofisher.com
Mass Spectrometric Detection: As the separated metabolites exit the chromatograph, they are ionized and analyzed by the mass spectrometer. The instrument can be programmed to look for specific mass-to-charge ratios.
Because this compound is 3 mass units heavier than its unlabeled counterpart, any downstream metabolite that retains the deuterated portion of the molecule will also exhibit this mass shift. researchgate.net For example, if L-Aminobutyric acid is metabolized to succinic acid, the GC-MS or LC-MS/MS can simultaneously monitor for the mass of normal succinic acid and the mass of succinic acid-d3. By comparing the intensities of the two signals, researchers can precisely quantify the extent and rate of this specific metabolic conversion. researchgate.netnih.gov Deuterated compounds also serve as ideal internal standards in quantitative MS methods, improving the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response. iu.edunih.gov
| Technique | Analyte State | Separation Principle | Application for this compound |
| GC-MS | Volatile / Derivatized | Boiling point / Polarity | Quantification of the acid and its volatile metabolites in biological samples. azolifesciences.comresearchgate.net |
| LC-MS/MS | Soluble | Polarity / Chemical Affinity | Tracing the metabolic pathway of the acid through complex biological fluids like plasma. restek.comresearchgate.netlcms.cz |
The Role of this compound in Advanced Protein Analysis Remains Undocumented in Publicly Accessible Research
Despite a thorough review of scientific literature, the specific application of the chemical compound this compound in the field of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for protein conformational and kinetic analysis is not documented in readily available research. Extensive searches have failed to yield any studies, data, or established protocols detailing the use of this particular deuterated compound within this advanced analytical technique.
Hydrogen-Deuterium Exchange Mass Spectrometry is a powerful method used in structural biology to investigate protein dynamics. The fundamental principle of HDX-MS involves exposing a protein to a deuterated solvent (typically heavy water, D₂O), which leads to the exchange of labile hydrogen atoms on the protein's backbone with deuterium atoms. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing insights into the protein's conformation, flexibility, and interactions with other molecules. The process is monitored by mass spectrometry, which detects the increase in mass as deuterium is incorporated.
While various deuterated compounds are utilized in mass spectrometry, often as internal standards for quantification, the specific role of this compound in HDX-MS for studying protein structure and kinetics has not been described in the accessible scientific literature. Consequently, there is no research data to populate the requested article structure focusing on its application in this context.
Further investigation into specialized databases or direct inquiries with researchers in the field of proteomics and mass spectrometry may be necessary to uncover any niche or unpublished applications of this compound in HDX-MS. Without such information, a detailed and scientifically accurate article on this specific topic cannot be generated at this time.
Emerging Research Avenues and Methodological Advancements
Development of Novel Deuteration Technologies and Reagents for L-Aminobutyric-2,3,3-d3 Acid Synthesis
The synthesis of specifically labeled compounds like this compound relies on the development of efficient and selective deuteration methods. Traditional approaches often involve multi-step syntheses from deuterated precursors. nih.gov However, recent research focuses on direct, late-stage deuteration, which is more atom-economical and versatile.
A significant area of development is transition metal-catalyzed hydrogen-deuterium (H/D) exchange. nih.gov Catalysts based on palladium, ruthenium, and iridium have shown promise in facilitating the direct exchange of C-H bonds with deuterium (B1214612) from sources like deuterium oxide (D₂O), which is inexpensive and readily available. nih.govresearchgate.net For instance, a method using a palladium catalyst on carbon with aluminum and D₂O has been developed for the selective deuteration of various organic compounds, including amino acids. nih.gov
Biocatalytic methods are also gaining prominence. Enzymes offer high stereo- and regioselectivity, operating under mild conditions. For example, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as aminotransferases, can catalyze H/D exchange at the α-carbon of amino acids using D₂O as the deuterium source. researchgate.netnih.gov Researchers have demonstrated that combining an aminotransferase with a partner protein can extend deuteration to the β-carbon, offering a pathway to synthesizing compounds like this compound. nih.govnih.gov Furthermore, atom-efficient strategies using H₂-driven biocatalytic platforms can generate deuterated amino acids from low-cost isotopic precursors like ²H₂O, avoiding pre-labeled reducing agents and simplifying purification. rsc.org
Novel reagents and methodologies continue to emerge. A bioinspired calcium-hexafluoroisopropanol (HFIP) mediated reductive deutero-amination has been presented as a practical and selective method for deuterium incorporation into amino acids. researchgate.net Another approach involves the use of a phenol-crosslinked salicylaldehyde–formaldehyde polymer catalyst for α-deuteration of DL-α-amino acids in D₂O. mdpi.com These developing technologies aim to make the synthesis of specifically deuterated amino acids more efficient, scalable, and cost-effective. mdpi.com
| Technology/Reagent | Deuterium Source | Key Features |
| Transition Metal Catalysis (e.g., Pd/C) | D₂O | Enables direct H/D exchange on various organic molecules, including amino acids. nih.gov |
| Biocatalysis (e.g., Aminotransferases) | D₂O | Offers high site- and stereo-selectivity under mild reaction conditions. nih.gov |
| H₂-Driven Biocatalytic Platforms | ²H₂O | Atom-efficient, avoids pre-labeled reagents, simplifies product cleanup. rsc.org |
| Calcium-HFIP System | d₂-Hantzsch Ester | Bioinspired, provides a modular and selective route to N-α-deuterated amino acids. researchgate.net |
| Polymer-based Catalysts | D₂O | Facilitates α-deuteration of racemic amino acids. mdpi.com |
Integration of Deuterium Tracing with Multi-Omics Data Analysis (e.g., Proteomics, Metabolomics, Fluxomics)
Deuterium-labeled compounds are invaluable tracers for studying dynamic biological processes. The integration of deuterium labeling with high-throughput "omics" technologies—proteomics, metabolomics, and fluxomics—provides a systems-level view of cellular function. metwarebio.comnih.gov
In proteomics , D₂O labeling is used to measure protein turnover rates across the entire proteome. nih.gov When cells or organisms are exposed to D₂O, deuterium is incorporated into newly synthesized non-essential amino acids, which are then built into new proteins. researchgate.netnih.gov Mass spectrometry can detect the mass shift in peptides containing these deuterated amino acids, allowing for the quantification of protein synthesis and degradation rates on a global scale. nih.govnih.gov This approach has been applied to study protein dynamics in various cell types, including human induced pluripotent stem cells (hiPSCs). nih.gov
In metabolomics and fluxomics , deuterium tracing helps to map metabolic pathways and quantify metabolic fluxes. nih.govcreative-proteomics.com Isotope-assisted metabolic flux analysis (iMFA) uses tracers like deuterated glucose or D₂O to follow the fate of atoms through metabolic networks. nih.govmdpi.com By analyzing the isotopic labeling patterns of intracellular metabolites, researchers can determine the relative activities of different pathways. nih.govmdpi.com This technique is powerful for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets. creative-proteomics.comresearchgate.net The integration of proteomics and metabolomics data can provide a more comprehensive picture, linking changes in enzyme levels (proteomics) to alterations in metabolic fluxes (metabolomics). metwarebio.comnih.govresearchgate.net
| Omics Field | Application of Deuterium Tracing | Key Insights Gained |
| Proteomics | Measuring proteome-wide protein turnover using D₂O. nih.gov | Quantification of synthesis and degradation rates for thousands of proteins simultaneously. nih.gov |
| Metabolomics | Tracing the fate of deuterated substrates through metabolic pathways. metsol.com | Identification of active metabolic routes and points of metabolic regulation. nih.gov |
| Fluxomics (iMFA) | Quantifying intracellular metabolic fluxes using D₂O or other deuterated tracers. nih.gov | Determination of the rates of metabolic reactions and pathway utilization under different conditions. mdpi.comresearchgate.net |
Computational Approaches for Predicting and Interpreting Deuterium Isotope Effects in Complex Systems
Replacing hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgfaccts.de KIEs are powerful probes for elucidating reaction mechanisms. researchgate.netescholarship.org Computational chemistry has become an indispensable tool for predicting and interpreting these effects, providing insights that are often inaccessible through experiments alone.
A primary computational approach involves the use of quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods. nih.gov These methods can model the potential energy surface of a reaction and calculate the vibrational frequencies of reactants and transition states. nih.gov The KIE originates primarily from differences in zero-point vibrational energy (ZPE) between the C-H and C-D bonds. faccts.de Computational models like density functional theory (DFT) are now routinely used to accurately predict KIEs. wikipedia.orgmdpi.com
More advanced techniques, such as semiclassical instanton theory and path integral simulations, are employed to account for quantum tunneling, where a particle can pass through an energy barrier instead of going over it. nih.gov Tunneling can be particularly significant in reactions involving hydrogen transfer and can lead to unusually large KIEs. wikipedia.orgescholarship.org The PI-FEP/UM (Path Integral-Free Energy Perturbation/Umbrella Sampling) method is one such approach that allows for the accurate computation of both primary and secondary KIEs in enzyme systems. nih.gov
| Computational Method | Principle | Application in Deuterium Isotope Effects |
| Density Functional Theory (DFT) | Approximates the electronic structure of molecules to calculate energies and properties. mdpi.com | Routine prediction of KIEs based on vibrational frequency analysis of reactants and transition states. wikipedia.org |
| QM/MM | Treats the reactive center with quantum mechanics and the surrounding environment (e.g., protein) with molecular mechanics. nih.gov | Models isotope effects in complex enzymatic reactions, accounting for environmental influences. nih.gov |
| Path Integral Simulations | Represents quantum particles as a ring of classical particles to include nuclear quantum effects. nih.gov | Accurately computes KIEs, including contributions from quantum tunneling. nih.govnih.gov |
| Degree of Rate Control (DRC) | Quantifies the influence of the energy of each species (reactant, transition state, intermediate) on the overall reaction rate. acs.org | Provides a framework for quantitatively interpreting KIEs in multi-step reaction mechanisms. researchgate.netosti.gov |
Expansion of Substrate Scope for Chemoenzymatic Deuteration of Amino Acids
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, is a powerful strategy for producing deuterated amino acids. nih.gov A key area of ongoing research is the expansion of the substrate scope of the enzymes used, enabling the deuteration of a wider variety of amino acids, including non-canonical amino acids (ncAAs) that are valuable in drug discovery and protein engineering. nih.govacs.orgacs.org
One major approach is protein engineering . Through techniques like directed evolution and site-directed mutagenesis, scientists can modify an enzyme's active site to accept substrates it would not naturally process. whiterose.ac.uk For example, the active sites of native amine dehydrogenases, which are often limited to small substrates, can be enlarged by mutating bulky amino acid residues to smaller ones, thereby expanding their substrate scope to include larger aldehydes and ketones. whiterose.ac.uk
Another strategy is enzyme discovery , or "bioprospecting," where researchers search for novel enzymes in nature with desirable catalytic properties. This has led to the identification of robust enzymes like amino acid dehydrogenases that can be used in reductive amination approaches to introduce deuterium. rsc.org
The development of dual-enzyme or multi-enzyme cascade systems is also expanding synthetic capabilities. For instance, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions for a range of amino acid substrates. nih.govnih.govresearchgate.net Such systems offer more complex and selective transformations than single enzymes alone. These advancements are making it possible to chemoenzymatically synthesize a diverse library of deuterated canonical and non-canonical amino acids for various research applications. nih.govrsc.org
| Research Strategy | Description | Impact on Deuteration |
| Protein Engineering | Modifying enzyme structure through mutation to alter substrate specificity and activity. whiterose.ac.uk | Enables the deuteration of non-native or larger amino acid substrates. whiterose.ac.uk |
| Enzyme Discovery | Identifying new enzymes from natural sources with novel catalytic functions. | Provides a broader toolkit of biocatalysts for various deuteration reactions. rsc.org |
| Multi-Enzyme Systems | Combining multiple enzymes in a single pot to perform cascade reactions. | Allows for more complex and site-selective deuteration patterns on a variety of substrates. nih.govnih.gov |
| PLP-Dependent Enzymes | Utilizing enzymes like SxtA AONS that show substrate promiscuity. | Can incorporate deuterium stereoselectively at the α-carbon of a large panel of L-α-amino esters and some amino acids. researchgate.netnih.gov |
Q & A
Q. How can L-Aminobutyric-2,3,3-d3 Acid be synthesized with high isotopic purity for metabolic studies?
Methodological Answer:
- Enzymatic Transamination : Utilize ω-transaminase-catalyzed reactions with deuterated precursors (e.g., deuterated oxobutyrate) under controlled conditions (37°C, aqueous or biphasic solvent systems). This approach minimizes racemization and ensures stereochemical integrity .
- Deuterium Labeling : Confirm isotopic incorporation at positions 2,3,3 via NMR spectroscopy (e.g., ²H-NMR) and LC-MS for mass verification. Reference standards from deuterated analogs (e.g., L-2-Aminobutyric-d6 acid) can validate isotopic purity .
Example Reaction Conditions :
Q. What handling protocols ensure stability and safety during experimental use of this compound?
Methodological Answer:
- Storage : Keep the compound in a sealed container at room temperature (20–25°C) to prevent degradation. Avoid exposure to moisture or extreme pH conditions .
- Personal Protective Equipment (PPE) : Wear EN166-certified safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing and handling to minimize inhalation risks .
- Contamination Control : Implement a "clean-then-dirty" workflow: handle deuterated compounds separately from non-labeled analogs to avoid cross-contamination in isotopic tracing studies .
Q. Which analytical techniques are optimal for confirming deuteration sites and purity in this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR can identify non-deuterated impurities, while ²H-NMR confirms deuterium placement at positions 2,3,3.
- Mass Spectrometry : High-resolution LC-MS quantifies isotopic enrichment (e.g., M+3 peak for three deuterium atoms) and detects side products (e.g., incomplete deuteration at position 2) .
- Chromatography : Reverse-phase HPLC with UV detection (210 nm) separates enantiomers, critical for verifying stereochemical purity in enzyme-mediated syntheses .
Advanced Research Questions
Q. How can this compound be used to investigate enzyme-substrate binding kinetics in peptide synthetases?
Methodological Answer:
- Competitive Inhibition Assays : Co-incubate the deuterated compound with a radiolabeled substrate (e.g., L-[³H]alanine) in the presence of ATP and Mg²⁺. Measure displacement of the labeled substrate using scintillation counting .
- Kinetic Parameter Calculation : Generate Lineweaver-Burk plots to determine apparent values. For example, L-Aminobutyric acid competes with L-alanine in thioester labeling assays, with calculated via slope replots .
Example Experimental Setup :
| Parameter | Value |
|---|---|
| Substrate | L-[³H]alanine (0–12 mM) |
| Competitor | This compound (0–1.0 mM) |
| Co-factors | 2 mM ATP, 5 mM MgCl₂ |
| Detection Method | Scintillation counting |
| Adapted from peptide synthetase kinetic studies . |
Q. How does isotopic labeling with this compound enhance metabolic flux analysis in disease models?
Methodological Answer:
- Tracer Studies : Administer the deuterated compound to cell cultures or model organisms (e.g., murine models of metabolic disorders). Use GC-MS or ¹³C/²H NMR to track incorporation into downstream metabolites (e.g., ketone bodies, amino acid derivatives) .
- Pathway Mapping : Correlate isotopic enrichment with metabolic dysregulation in diseases like Reye’s syndrome or tyrosinemia, where L-Aminobutyric acid levels are elevated in plasma .
Key Applications :
- Quantify flux through the isoleucine biosynthesis pathway , where L-Aminobutyric acid is a transamination product of oxobutyrate .
- Study non-ribosomal peptide synthesis in bacteria, as non-proteogenic amino acids like L-Aminobutyric acid are incorporated into secondary metabolites .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports yields of 39% or 96% for L-Aminobutyric acid synthesis, depending on reaction phase (single vs. biphasic). To resolve, optimize solvent systems (e.g., water/organic biphasic) to enhance product extraction and reduce side reactions .
- Isotopic Purity Challenges : highlights batch-dependent variations in deuterium labeling. Use vendor-certified deuterated precursors and validate via multi-technique analysis (NMR + MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
